

# GPR171 Gi/o Protein Coupling: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MS15203

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This technical guide provides a comprehensive overview of the G protein-coupled receptor 171 (GPR171) and its coupling to the Gi/o signaling pathway. GPR171 has emerged as a significant target in various physiological processes, including feeding behavior, pain modulation, and immune responses. This document details the quantitative analysis of GPR171 activation, experimental protocols for its study, and the downstream signaling cascades involved.

## Introduction to GPR171

GPR171 is a Class A G protein-coupled receptor that was deorphanized with the discovery of its endogenous ligand, the neuropeptide BigLEN.<sup>[1][2]</sup> Subsequent research has identified synthetic agonists, such as **MS15203**, which have become valuable tools for elucidating the receptor's function.<sup>[3][4]</sup> GPR171 primarily couples to inhibitory Gi/o proteins, leading to the modulation of various intracellular signaling pathways.<sup>[1][5]</sup>

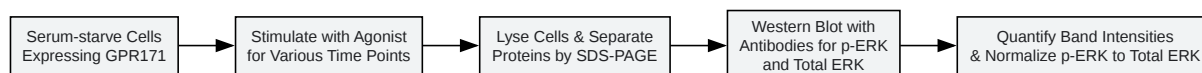
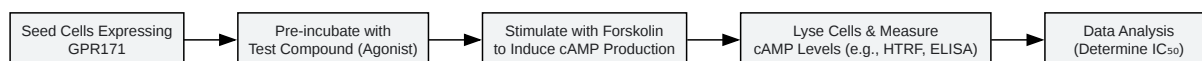
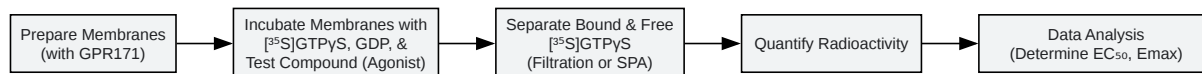
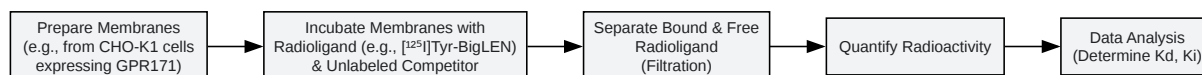
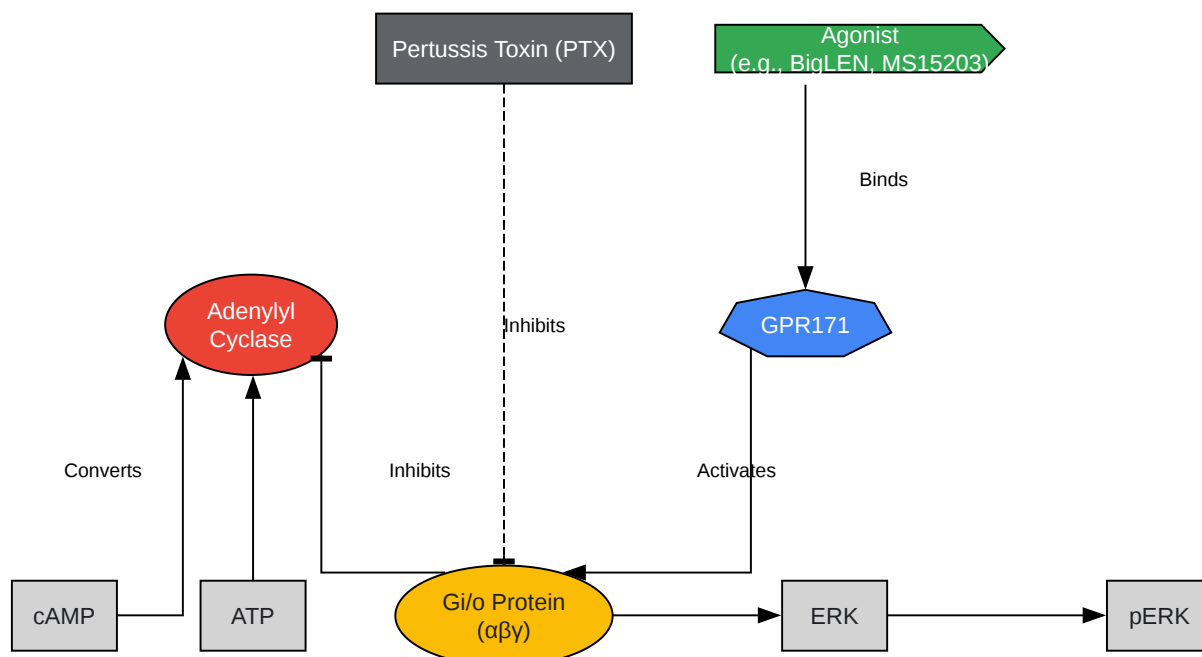
## Quantitative Analysis of GPR171 Ligand Interactions and Functional Activity

The interaction of ligands with GPR171 and their functional consequences have been quantified through various in vitro assays. The data presented below summarizes key findings for the endogenous agonist BigLEN and its C-terminal fragment L2P2.

Ligand	Assay Type	Cell/Tissue Type	Parameter	Value	Reference
BigLEN	Radioligand Binding ([ <sup>125</sup> I]Tyr-BigLEN)	Hypothalamic Membranes	Kd	~0.5 nM	<a href="#">[1]</a>
L2P2	Radioligand Displacement	Rat Hypothalamic Membranes	EC50	76 nM	<a href="#">[1]</a>
BigLEN	[ <sup>35</sup> S]GTPγS Binding	Hypothalamic Membranes	EC50	~100 nM	<a href="#">[1]</a>
L2P2	[ <sup>35</sup> S]GTPγS Binding	Hypothalamic Membranes	EC50	~1 μM	<a href="#">[1]</a>

## Signaling Pathways

Upon activation by an agonist, GPR171 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This involves the dissociation of the Gαi/o subunit from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR171 activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK). Pertussis toxin (PTX), a known inhibitor of Gi/o protein coupling, effectively blocks these downstream effects, confirming the involvement of this pathway.[\[1\]](#)



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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